Viphi F
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSIPCGESCVFIPCISAIIGCSCSSKVCYKN |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation Methodologies for Viphi F
Advanced Chromatographic Techniques for Viphi F Isolation and Purification
Chromatography plays a crucial role in separating this compound from the complex mixture of compounds present in plant extracts.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely employed technique for the purification of cyclotides, including those from Viola species. This method separates compounds based on their hydrophobicity, which is particularly effective for peptides like this compound. RP-HPLC is used to purify fractions obtained from initial extraction steps, leading to samples of increased purity suitable for structural analysis. The efficiency and resolving power of HPLC allow for the separation of closely related cyclotide variants present in the same plant extract.
Countercurrent Chromatography (CCC) and Other Preparative Separations
While HPLC is commonly reported for the purification of Viola cyclotides, Countercurrent Chromatography (CCC) is another preparative separation technique that can be applied to natural product isolation. However, specific detailed research findings on the application of CCC directly for the isolation or purification of this compound were not found in the consulted sources. Other preparative separation methods might be employed as initial steps before high-resolution techniques like HPLC, depending on the nature of the crude extract.
Spectroscopic Approaches for this compound Structural Characterization
Spectroscopic methods are indispensable for determining the primary sequence and three-dimensional conformation of this compound.
Mass Spectrometry (MS) for Molecular Mass and Sequence Determination
Mass Spectrometry (MS) is a fundamental tool for determining the molecular mass of this compound and obtaining information about its amino acid sequence. Electrospray Ionization Mass Spectrometry (ESI MS) is commonly used to analyze peptides and proteins, providing accurate mass measurements. These mass measurements are crucial for confirming the molecular weight of the isolated compound and can provide initial clues about its composition.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing
Tandem Mass Spectrometry (MS/MS) is a key technique for determining the amino acid sequence of peptides like this compound, especially through de novo sequencing. In MS/MS, the isolated peptide ions are fragmented, and the masses of the resulting fragment ions are measured. By analyzing the mass differences between these fragments, the sequence of amino acids can be deduced. This approach is particularly valuable for identifying novel peptides or confirming the sequence of known ones. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a standard workflow for the identification and sequencing of peptides in complex biological samples. De novo sequencing using MS/MS allows for the determination of the amino acid sequence without prior knowledge of the sequence, which is essential for characterizing novel cyclotides.
Compound Table
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the exact mass of a molecule, providing crucial information for confirming its elemental composition and identity. For peptides and cyclotides such as this compound, HRMS is routinely applied to verify the molecular weight predicted from the amino acid sequence and to assess the purity of isolated samples. While HRMS is a standard method in the characterization of natural products and peptides, specific data pertaining to the HRMS analysis and exact mass confirmation of this compound was not explicitly detailed within the scope of the available search results. nih.gov However, given its established sequence, HRMS would be an essential step in its characterization process.
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of this compound
Determining the three-dimensional (3D) structure of a molecule is fundamental to understanding its function and properties. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques employed for this purpose, capable of providing atomic-resolution details of molecular architecture. For peptides and proteins, these methods reveal the precise arrangement of atoms in space, including backbone conformation and side-chain orientations. While these techniques are widely used in structural biology, including for some peptides and proteins ntu.edu.sgresearchgate.netresearchgate.netnih.gov, specific data or solved structures for this compound determined by X-ray crystallography or Cryo-EM were not found within the available search results. Cyclotides, as a class, possess a characteristic cyclic structure stabilized by disulfide bonds, contributing to their rigid framework, but the precise 3D coordinates for this compound are not reported in the examined literature.
Biosynthetic Pathways and Genetic Engineering of Viphi F and Analogues
Enzymatic Pathways Involved in Viphi F Biosynthesis
The production of this compound in its native plant source relies on a series of enzymatic steps that transform a linear precursor peptide into the mature, biologically active cyclic form. These pathways encompass ribosomal synthesis, various post-translational modifications, and the crucial steps of cyclization and disulfide bond formation.
Ribosomal Peptide Synthesis and Post-Translational Modification Mechanisms
This compound is synthesized ribosomally as a precursor peptide. dbaasp.org Ribosomal synthesis is the fundamental process by which ribosomes translate messenger RNA (mRNA) sequences into linear polypeptide chains. ebi.ac.ukdiva-portal.org In the case of RiPPs like cyclotides, the initial linear product undergoes subsequent modifications that are critical for their final structure and function. nih.govxiahepublishing.com
Post-translational modifications (PTMs) are covalent changes to amino acids that occur after or during protein synthesis, significantly expanding the functional diversity of proteins beyond the information encoded in the genome. mdpi.comthermofisher.comwikipedia.org For cyclotides, key PTMs include proteolytic cleavage of the precursor peptide and the formation of a head-to-tail peptide bond to achieve cyclization. nih.govxiahepublishing.com Asparagine residues within the precursor sequence have been identified as being relevant to the cyclization process in cyclotides. nih.govresearchgate.net These modifications are often enzyme-catalyzed, ensuring the precise structural changes required for the peptide's activity and stability. wikipedia.orgmdpi.com
Cyclization Mechanisms and Disulfide Bond Formation in this compound
A defining characteristic of this compound and other cyclotides is their head-to-tail cyclic structure. sci-hub.sexiahepublishing.com This cyclization typically occurs through the formation of a peptide bond between the C-terminus and the N-terminus of the processed precursor peptide. In many RiPPs, including cyclotides, this process is catalyzed by dedicated enzymes, such as asparaginyl endopeptidases (AEPs), which facilitate the necessary transpeptidation reaction. xiahepublishing.com
In addition to cyclization, the formation of disulfide bonds is a critical post-translational modification for cyclotides. sci-hub.senih.govxiahepublishing.comwikipedia.orgmdpi.comneb.com this compound contains six cysteine residues that form three disulfide bonds. mdpi.com These bonds establish a rigid, knotted structure known as the cystine knot, which is fundamental to the exceptional stability of cyclotides against thermal, chemical, and enzymatic degradation. sci-hub.sexiahepublishing.com Disulfide bond formation involves the oxidation of thiol groups of cysteine residues. mdpi.comneb.comumich.edu In biological systems, this process is often enzyme-assisted. In prokaryotes, enzymes like DsbA and DsbB are involved in introducing disulfide bonds, while in eukaryotes, protein disulfide isomerase (PDI) plays a key role in the endoplasmic reticulum, a compartment with an oxidizing environment favorable for disulfide bond formation. mdpi.comneb.comnih.govebi.ac.uk The precise enzymatic machinery responsible for disulfide bond formation in this compound within its native plant context contributes to the correct pairing of cysteine residues, which is essential for achieving the native knotted structure and biological activity.
Heterologous Expression Systems for this compound Production and Mutagenesis Studies
Heterologous expression involves producing a protein or peptide in a host organism different from its native source. This approach is valuable for producing larger quantities of peptides like this compound for research and potential applications, as well as for conducting mutagenesis studies. However, expressing peptides with complex post-translational modifications, such as cyclization and multiple disulfide bonds, in heterologous systems can present challenges. mdpi.comnih.gov
Common heterologous expression systems include bacteria (e.g., Escherichia coli), yeast, insect cells, and mammalian cells. nih.govresearchgate.net The choice of host system depends on the complexity of the peptide and the required PTMs. Expressing cysteine-rich peptides like this compound in the cytoplasm of E. coli, which has a reducing environment, can lead to misfolding and the formation of insoluble inclusion bodies. neb.commdpi.com Strategies to overcome these challenges include directing the peptide to the oxidizing environment of the periplasm or using engineered host strains that facilitate disulfide bond formation in the cytoplasm. neb.commdpi.com Yeast and mammalian cells offer eukaryotic machinery that can be more suitable for complex PTMs. researchgate.net
Mutagenesis studies, such as alanine (B10760859) scanning mutagenesis, have been instrumental in understanding the structure-activity relationships of cyclotides, including identifying residues critical for their biological activity. xiahepublishing.comkib.ac.cnwindows.net By introducing specific amino acid substitutions in the this compound sequence within a heterologous expression system, researchers can investigate the impact of these changes on peptide folding, cyclization, disulfide bond formation, stability, and biological function. nih.gov These studies can reveal which amino acids are essential for maintaining the correct structure and which regions are more tolerant to modification, providing insights for designing analogues with altered or improved properties. sci-hub.sexiahepublishing.com
Synthetic Biology Approaches for Novel this compound Derivatives and Analogues
Synthetic biology is an interdisciplinary field that applies engineering principles to design and construct new biological parts, devices, and systems, or to redesign existing natural biological systems. mdpi.comeducations.comwikipedia.orgazolifesciences.com In the context of peptides like this compound, synthetic biology offers powerful tools for creating novel derivatives and analogues with tailored properties.
Cyclotides, with their robust structure and tolerance to sequence variations in loop regions, serve as promising scaffolds for the design of peptide-based therapeutics and functional materials. sci-hub.sexiahepublishing.com Synthetic biology approaches can involve designing synthetic genes encoding this compound or modified versions, incorporating elements that optimize expression in heterologous hosts, and engineering cellular pathways to facilitate efficient cyclization and disulfide bond formation. educations.comazolifesciences.com This can include co-expressing the precursor peptide with enzymes that catalyze the necessary PTMs.
Furthermore, synthetic biology enables the creation of combinatorial libraries of this compound analogues by introducing systematic variations in the amino acid sequence, particularly in the loop regions that are less critical for the core structural scaffold. sci-hub.sexiahepublishing.com These libraries can then be screened for desired activities, such as enhanced stability, altered target specificity, or novel biological functions. The ability to design and rapidly construct genetic constructs for peptide synthesis and modification is a key aspect of applying synthetic biology to cyclotide research and development. educations.comazolifesciences.com
Chemoenzymatic Synthesis Strategies for this compound and Functionalized Constructs
Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to produce complex molecules. researchgate.netrsc.orgnih.govnih.govfrontiersin.org This approach can be particularly advantageous for the synthesis of peptides like this compound, which contain both peptide bonds and disulfide linkages, and may require specific modifications.
Chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), are effective for assembling linear peptide chains. However, achieving efficient and correct head-to-tail cyclization and regioselective disulfide bond formation in a purely chemical approach can be challenging, especially for complex knotted structures like those found in cyclotides.
Chemoenzymatic strategies leverage the high specificity and efficiency of enzymes to catalyze specific reactions. For example, peptide ligases can be employed to catalyze the formation of the cyclic peptide bond. researchgate.net Enzymes involved in disulfide bond formation can also be utilized in vitro or in situ to guide the correct pairing of cysteine residues. researchgate.net
This hybrid approach allows for the chemical synthesis of linear peptide segments, which can then be cyclized and folded enzymatically. Chemoenzymatic synthesis also facilitates the incorporation of non-canonical amino acids or chemical modifications that are difficult to introduce solely through ribosomal synthesis. researchgate.net This enables the creation of functionalized this compound constructs with enhanced properties or conjugated to other molecules for specific applications. The combination of chemical and enzymatic steps offers a flexible and powerful platform for the synthesis of this compound and the generation of diverse functional analogues.
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 53314964 |
| Viphi D | Not Available |
| Viphi E | Not Available |
| Viphi G | Not Available |
| Viphi A | Not Available |
| Viphi H | Not Available |
| Cycloviolacin O2 | Not Available |
| Cycloviolacin O13 | Not Available |
| Kalata B1 | Not Available |
| Hedyotide B5 (HB5) | Not Available |
| Hedyotide HB6 | Not Available |
| Hedyotide HB7 | Not Available |
| Mram 8 | Not Available |
| Viba 15 | Not Available |
| Viba 17 | Not Available |
| Cliotides T1 | Not Available |
| Cliotides T2 | Not Available |
| Cliotides T3 | Not Available |
| Cliotides T4 | Not Available |
| Vibi D | Not Available |
| Vibi G | Not Available |
| Vibi H | Not Available |
| Varv A | Not Available |
| Varv F | Not Available |
| Ba1 | Not Available |
| Hainantoxin-IV | Not Available |
Computational and Theoretical Studies on Viphi F
Molecular Docking Simulations of Viphi F with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor (such as a protein) and to estimate the strength of the binding interaction. researchgate.netfrontiersin.org For this compound, molecular docking simulations can help identify potential biological targets and understand how the cyclotide might interact with them.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling through molecular docking involves analyzing the specific amino acid residues in the target protein's binding site that interact with atoms of this compound. These interactions can include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and van der Waals forces. frontiersin.org Identifying these interactions provides detailed insights into the molecular recognition process. Studies involving cyclotides, including this compound, and their interactions with proteins like the Neisseria gonorrhoeae PorB Porin protein have utilized docking to predict binding poses and interaction profiles. nih.gov
Binding Affinity Predictions and Hotspot Identification
Molecular docking simulations typically employ scoring functions to estimate the binding affinity between the ligand (this compound) and the receptor. researchgate.netfrontiersin.org A lower (more negative) docking score generally indicates a stronger predicted binding affinity. These simulations can also help identify "hotspots" within the binding site, which are key residues that contribute significantly to the binding energy. In a study investigating cyclotides as antimicrobial agents, this compound showed a docking score of -244.30 when interacting with the PorB Porin protein of Neisseria gonorrhoeae. nih.gov This score is used to compare the predicted binding strength of different cyclotides to the target protein. nih.gov
Illustrative Docking Results (Hypothetical)
While specific detailed interaction profiles for this compound across various targets were not extensively found, the general output of such studies includes predicted binding energies and key interacting residues. Below is an illustrative table format representing typical docking results:
| Biological Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
| Target Protein A | -X.Y | Arg50, Leu120, Asp180 |
| Target Protein B | -A.B | Tyr35, Phe90, Ser155 |
| PorB Porin Protein (N. gonorrhoeae) nih.gov | -244.30 | (Specific residues not detailed in source) |
Note: Values for Target Protein A and B are purely illustrative of the type of data generated in docking studies and are not specific to this compound or actual research findings beyond the PorB Porin protein data.
Molecular Dynamics (MD) Simulations of this compound in Diverse Environments
Molecular dynamics simulations provide a dynamic view of molecular behavior over time, allowing researchers to study conformational changes, stability, and interactions in a more realistic environment compared to static docking. sib.swissplos.orgmdpi.comfrontiersin.org MD simulations can be used to study this compound in various environments, such as in aqueous solution or interacting with biological membranes.
Conformational Dynamics and Stability Analysis
MD simulations can reveal the flexibility and conformational changes that this compound undergoes in solution or when interacting with a target. plos.orgmdpi.com Properties such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly calculated to assess the stability and flexibility of the cyclotide and its complexes over the simulation time. mdpi.com Studies on cyclotide-protein complexes have utilized MD simulations to observe the stability of the cyclotides within the binding site. researchgate.net
Illustrative Conformational Analysis Data (Hypothetical)
| Simulation System | Average RMSD (nm) | Regions of High Flexibility (Illustrative) |
| This compound in Water | 0.15 | Loops connecting disulfide bonds |
| This compound-Protein Complex | 0.20 | Terminal regions of the protein |
Note: Values and descriptions are illustrative and not based on specific research findings for this compound.
Membrane Interaction Simulations
Given that some cyclotides exhibit membrane-disrupting activities, MD simulations can be employed to study the interactions of this compound with lipid bilayers, mimicking cell membranes. nih.gov These simulations can provide insights into how this compound associates with, inserts into, or translocates across membranes, which is crucial for understanding its cellular uptake and potential mechanisms of action.
Illustrative Membrane Interaction Data (Hypothetical)
| Membrane Type (Illustrative) | Observation from MD Simulation (Hypothetical) |
| Zwitterionic POPC Bilayer | Partial insertion into the lipid head group region |
| Anionic POPG:POPC Bilayer | Deeper penetration into the hydrophobic core |
Note: Observations are illustrative and not based on specific research findings for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and properties. youtube.comarxiv.orgwikipedia.orgarxiv.orglibretexts.org These calculations, based on quantum mechanics, can determine properties such as molecular orbitals, charge distribution, electrostatic potential, and reaction pathways. youtube.comlibretexts.org
For this compound, quantum chemical methods can be used to:
Calculate atomic charges and bond orders to understand the distribution of electron density.
Determine the energies of frontier molecular orbitals (HOMO and LUMO), which are important indicators of reactivity.
Predict spectroscopic properties.
Study potential reaction mechanisms or degradation pathways. nih.gov
These calculations can complement molecular docking and dynamics studies by providing a more fundamental understanding of the electronic factors that govern this compound's interactions and behavior.
Illustrative Quantum Chemical Data (Hypothetical)
| Property (Illustrative) | Calculated Value (Hypothetical) | Method (Illustrative) |
| HOMO Energy (eV) | -5.5 | DFT (B3LYP/6-31G) |
| LUMO Energy (eV) | -1.2 | DFT (B3LYP/6-31G) |
| Dipole Moment (Debye) | 15.2 | DFT (B3LYP/6-31G*) |
Note: Values, method, and basis set are illustrative and not based on specific research findings for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. While specific detailed QSAR studies focused solely on a wide range of this compound derivatives were not extensively found in the provided search results, the existence of related cyclotides from Viola philippica, such as Viphi A, Viphi D, Viphi E, and Viphi G, suggests the potential for applying QSAR approaches to this family of peptides. github.ionih.govnih.gov
QSAR modeling in the context of cyclotides like this compound would typically involve:
Molecular Descriptors: Calculating various physicochemical and structural descriptors for this compound and its derivatives. These could include parameters related to size, shape, hydrophobicity, charge distribution, electronic properties, and the specific arrangement of amino acids, particularly the cysteine residues forming the knot structure.
Activity Data: Utilizing experimental biological activity data, such as half-maximal inhibitory concentration (IC50) values against specific cell lines or other relevant biological targets. This compound has shown cytotoxic activity against cancer cell lines like MM96L, HeLa, and BGC-823, as well as the non-cancer cell line HFF-1, with reported IC50 values. github.ionih.govnih.gov For instance, the IC50 value for this compound against HeLa cells is reported as 6.35 µM, and against MM96L cells as 1.03 µM. nih.govnih.gov
Statistical Modeling: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models correlating the molecular descriptors with the observed biological activities.
Given the sequence variations among Viphi cyclotides, QSAR studies could aim to identify specific amino acid residues or structural motifs that are critical for their cytotoxic or other potential activities. Such models could then guide the design of novel this compound analogs with improved potency, selectivity, or other desired properties. The inherent stability provided by the cyclotide structure and cysteine knot is a crucial factor to consider in these computational models, as it influences the molecule's conformation and interaction with biological targets.
In Silico Prediction of Biological Activities and Target Pathways
In silico methods play a vital role in predicting the potential biological activities and identifying target pathways of compounds like this compound. These methods leverage computational tools and databases to infer biological interactions without the need for immediate experimental validation.
One specific in silico study identified in the search results investigated the potential of various cyclotides, including this compound, as antimicrobial agents targeting the Neisseria gonorrhoeae PorB Porin protein using molecular docking simulations. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, the PorB Porin protein) when bound to form a stable complex. This prediction allows for the estimation of the binding affinity or docking score between the two molecules.
In this study, this compound showed a docking score of -244.30 kcal/mol when interacting with the Neisseria gonorrhoeae PorB Porin protein. This score provides a computational prediction of the strength of the interaction between this compound and this specific bacterial protein target. While this is an in silico finding and requires experimental validation, it suggests a potential antimicrobial mechanism for this compound involving interaction with bacterial porins.
Beyond specific docking studies, in silico methods can also predict other biological activities and potential target pathways based on the compound's structure and similarity to molecules with known activities. Given this compound's reported cytotoxic activity against cancer cells github.ionih.govnih.gov, in silico tools could be used to predict its potential interactions with proteins involved in cell proliferation, apoptosis, or cell cycle regulation. Cyclotides, in general, are known to interact with cell membranes and can disrupt their integrity or modulate the activity of membrane-associated proteins, which could represent a key target pathway for their cytotoxic effects.
Predictive models can also explore potential off-target interactions, absorption, distribution, metabolism, and excretion (ADME) properties, and even toxicity profiles, although the latter falls outside the strict scope of this article as per the instructions.
The combination of QSAR modeling and various in silico prediction tools provides valuable insights into the potential biological landscape of this compound, guiding further experimental research to confirm predicted activities and elucidate the precise molecular mechanisms and target pathways involved.
Preclinical Investigation of Viphi F Molecular and Cellular Mechanisms
In Vitro Studies on Viphi F's Biological Interactions
In vitro studies provide controlled environments to investigate the direct effects of this compound on various cellular processes and molecular targets. These studies are fundamental in understanding the compound's intrinsic biological interactions.
Cellular Permeabilization and Membrane Disruption Assays
Cellular permeabilization and membrane disruption assays are used to determine if a compound can affect the integrity of cell membranes. Techniques such as measuring the uptake of indicator dyes (like Yo-Pro-1) or the release of intracellular components can assess the degree of membrane damage or increased permeability induced by a compound. mdpi.comsemanticscholar.orgplos.org While these assays are standard in preclinical evaluations of compounds, specific experimental data detailing the effects of this compound on cellular permeabilization or membrane disruption were not identified in the consulted literature.
Receptor Binding and Signaling Pathway Modulation
Studies on receptor binding and signaling pathway modulation examine if a compound can bind to specific cellular receptors and subsequently influence downstream signaling cascades. nih.govlibretexts.org This is a critical area for compounds intended to target specific biological pathways involved in disease. While the importance of understanding receptor interactions and signaling modulation is well-established in preclinical research, specific experimental data describing this compound's binding to receptors or its effects on signaling pathways were not found.
Cell-Based Assays for Specific Biological Processes (e.g., Cell Cycle, Apoptosis)
Cell-based assays are widely used to evaluate the impact of a compound on fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). bdbiosciences.comescca.eunih.gov Assays utilizing fluorescent dyes and techniques like flow cytometry can quantify cells in different cell cycle phases or identify apoptotic markers like Annexin V translocation or caspase activation. escca.euthermofisher.combiomol.com Although these assays are routine in assessing the biological activity of compounds, specific results regarding the effects of this compound on cell cycle or apoptosis were not available in the consulted sources.
Target Validation and Mechanism of Action Elucidation at the Cellular Level
Target validation and mechanism of action studies aim to confirm the specific molecular targets of a compound within cells and understand the detailed processes by which it exerts its biological effects. nih.govdanaher.comthno.org This can involve a combination of biochemical assays, genetic manipulation techniques, and cell-based experiments. lifebit.airesearchgate.net While this compound has been computationally modeled for its interaction with Neisseria gonorrhoeae PorB Porin protein nih.gov, specific experimental data validating this or other cellular targets and elucidating the detailed mechanism of action of this compound at the cellular level were not retrieved.
Computational modeling has provided some initial insights into potential interactions. A study investigating cyclotides as antimicrobial agents against Neisseria gonorrhoeae PorB Porin protein included this compound in its analysis. nih.gov The computational docking score for this compound against Chain A of PorB Porin protein was reported as -244.30. nih.gov
Computational Docking Score of this compound against Neisseria gonorrhoeae PorB Porin Protein (Chain A)
| Compound | Target Protein (Chain) | Docking Score (kcal/mol) |
| This compound | Neisseria gonorrhoeae PorB Porin (A) | -244.30 |
This computational finding suggests a potential interaction, but experimental validation is required to confirm this target and understand the biological implications.
In Vivo Animal Model Investigations (Excluding Human Clinical Data)
In vivo studies using animal models are essential for evaluating the biological activity, efficacy, and potential effects of a compound within a complex living system. nih.govnih.govfrontiersin.orgdrug-dev.com These models can help to assess how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on various organs and systems. While animal models are a standard component of preclinical research for novel compounds, specific data from in vivo investigations of this compound in animal models were not found in the consulted literature.
Pharmacological Activity in Relevant Animal Models
Evaluation of the pharmacological activity of a compound in relevant animal models is a critical step in preclinical investigation dzhk.deangelinipharma.com. These studies aim to assess the in vivo effects of the compound, providing insights into its potential therapeutic applications dzhk.deangelinipharma.com. While this compound is noted in the context of cytotoxic cyclotides kib.ac.cn, specific detailed findings regarding its pharmacological activity in particular animal models were not available in the consulted search results. General preclinical studies in animal models utilize various approaches to evaluate activity, such as assessing anti-inflammatory or analgesic effects in rodent models bioline.org.brbanglajol.infoijbcp.comijbcp.com. The selection of animal models depends on the hypothesized biological activity of the compound ibtbioservices.comiavi.org.
Biodistribution and Target Engagement in Animal Tissues
Biodistribution studies are essential to understand how a compound is distributed, metabolized, and eliminated within a living organism mdpi.comibtbioservices.comaliribio.com. These studies provide valuable information on the accumulation of the compound in various organs and tissues over time mdpi.comibtbioservices.comaliribio.comnih.govresearchgate.net. Target engagement studies, often conducted alongside biodistribution, aim to confirm that the compound reaches and interacts with its intended molecular target in the tissues nih.gov. This is crucial for understanding the compound's mechanism of action and predicting its efficacy nih.gov. While the importance of biodistribution and target engagement studies in preclinical research is well-established mdpi.comibtbioservices.comaliribio.comnih.gov, specific data detailing the biodistribution or target engagement of this compound in animal tissues were not found in the provided search results. Techniques such as optical imaging, mass spectrometry imaging, and immuno-PET can be employed to assess biodistribution and target engagement mdpi.comaliribio.comnih.govresearchgate.netnih.gov.
Exploration of Molecular Pathways in Organismal Contexts
Interplay between this compound Structure and Biological Activity
The biological activity of cyclotides is intimately linked to their unique three-dimensional structure, characterized by the cyclic peptide backbone and the cyclic cystine knot researchgate.netfrontiersin.org. This structure provides not only remarkable stability but also presents specific surface features, including hydrophobic and bioactive patches, that are crucial for their interaction with biological targets, such as lipid membranes researchgate.netmdpi.com. The interplay between the specific amino acid sequence, the arrangement of disulfide bonds, and the resulting 3D conformation of a cyclotide dictates its biological properties researchgate.netmdpi.comqut.edu.aunih.govreferencecitationanalysis.com. While this compound is recognized as a cyclotide and is associated with cytotoxic activity kib.ac.cn, detailed studies specifically dissecting the relationship between the unique structural features of this compound and its particular biological activities were not explicitly found in the search results. General principles of cyclotide structure-activity relationships suggest that modifications in the loop regions or specific amino acid residues can significantly impact their potency and target specificity researchgate.netmdpi.complos.org.
Comparative Analysis with Other Cyclotides Regarding Mechanistic Insights
Comparing the mechanistic insights of this compound with other cyclotides can provide a broader understanding of its mode of action and highlight potential similarities or differences within this peptide family dzhk.degenome.jp. Cyclotides exhibit diverse mechanisms, including membrane disruption, ion channel modulation, and specific receptor interactions researchgate.netmdpi.com. For example, some cyclotides exert antimicrobial activity by disrupting bacterial membranes mdpi.com, while others suppress immune cell proliferation plos.org. While the search results provide general information on the diverse mechanisms of cyclotides researchgate.netmdpi.complos.org, a specific comparative analysis detailing the mechanistic insights of this compound in relation to other known cyclotides was not available in the provided snippets. Such comparative studies are valuable for classifying cyclotides based on their mechanisms and identifying structural determinants of specific activities dzhk.degenome.jpacs.org.
Advanced Analytical Methods for Viphi F Research
Development of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine separation methods with detection methods, are crucial for analyzing complex samples containing Viphi F. These techniques allow for the separation of this compound from other components in a mixture, followed by its identification and quantification.
LC-MS/MS and GC-MS for Quantitative and Qualitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used for both qualitative and quantitative analysis of chemical compounds shimadzu.comgentechscientific.comconquerscientific.com. The choice between LC-MS and GC-MS depends primarily on the physical and chemical properties of the analyte, such as volatility and thermal stability shimadzu.comconquerscientific.comorganomation.com.
GC-MS is typically employed for volatile and thermally stable compounds that can be vaporized without decomposition shimadzu.comorganomation.comargus-analysen.de. In this technique, a sample is separated into its individual components by a gas chromatograph, and the separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns conquerscientific.com. GC-MS is often used in environmental analysis, forensics, and food safety for detecting volatile compounds gentechscientific.com.
LC-MS, on the other hand, is suitable for a broader range of compounds, including those that are non-volatile or thermally unstable shimadzu.comorganomation.com. LC separates components based on their interaction with a stationary phase and a liquid mobile phase argus-analysen.de. The separated components are then ionized and analyzed by a mass spectrometer conquerscientific.com. LC-MS is widely applied in pharmaceutical analysis, biomolecule detection, and the analysis of complex matrices shimadzu.comorganomation.com. Given that this compound is a peptide, which are generally non-volatile and can be thermally labile, LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), would be the preferred method for its analysis shimadzu.com. LC-MS/MS (tandem mass spectrometry) provides additional structural information by fragmenting the parent ion and analyzing the resulting fragment ions, enabling more confident identification and structural elucidation of this compound within complex mixtures argus-analysen.de.
For quantitative analysis, both LC-MS/MS and GC-MS can be used to determine the amount of this compound present in a sample by comparing the signal intensity of the analyte to that of a known standard argus-analysen.de.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge Variant Analysis
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a valuable technique for the separation and analysis of charged molecules, making it particularly useful for charge variant analysis of peptides and proteins like this compound lcms.czsciex.com. CE separates analytes based on their charge-to-size ratio and electrophoretic mobility within a capillary tube under an applied electric field sciex.com. Different charge states or post-translational modifications of a peptide can lead to distinct migration times in CE, allowing for their separation lcms.czsciex.com.
Coupling CE with MS provides online detection and identification of these separated charge variants sciex.com. This hyphenated approach allows researchers to not only resolve different charge forms of this compound but also to determine their exact mass and obtain structural information through fragmentation in the MS, aiding in the identification of modifications that contribute to charge heterogeneity sciex.comsciex.com. CE-MS offers high separation efficiency and can be performed with minimal sample volume chromatographyonline.com. It is a crucial tool in the characterization of biopharmaceuticals, including peptides and antibodies, to monitor product quality and heterogeneity lcms.czsciex.com.
Spectroscopic Techniques for Real-time Monitoring of this compound Interactions
Spectroscopic techniques provide insights into the interactions of this compound with other molecules in real-time, offering valuable information about binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to measure the binding kinetics and affinity of molecular interactions creative-proteomics.comnuvisan.combioduro.com. In SPR, one molecule (the ligand) is immobilized on a sensor chip surface, and the binding partner (the analyte, in this case, this compound) is flowed over the surface creative-proteomics.comnih.gov. Binding events cause changes in the refractive index at the chip surface, which are detected as a change in the SPR signal creative-proteomics.com.
SPR allows for the real-time monitoring of the association and dissociation of this compound with its binding target nuvisan.com. This provides crucial kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff) creative-proteomics.comnih.gov. From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated nih.gov. SPR is widely used in drug discovery and characterization to assess the strength and dynamics of interactions between potential drug candidates (like this compound, if it were being investigated as such) and their targets, such as proteins or peptides creative-proteomics.combioduro.com.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular interaction wikipedia.orgmdpi.com. This allows for a complete thermodynamic characterization of the binding process between this compound and its interacting partners wikipedia.orgresearchgate.net.
In an ITC experiment, a solution of one molecule (the titrant, e.g., this compound) is incrementally injected into a sample cell containing the other molecule (the titrand) wikipedia.orgmdpi.com. The heat changes associated with each injection are precisely measured to maintain the system at a constant temperature wikipedia.org. Analysis of the heat flow data provides several key thermodynamic parameters in a single experiment, including the binding affinity (Ka or KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) wikipedia.orgmdpi.com. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) of the binding process can be calculated wikipedia.org.
ITC provides valuable insights into the driving forces of the interaction (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects) and is considered a "gold standard" for studying intermolecular interactions mdpi.com. For this compound, ITC could be used to understand the thermodynamics of its binding to target molecules, providing a deeper understanding of the molecular basis of its activity.
Advanced Imaging Modalities for Cellular Localization and Dynamics
Advanced imaging techniques are essential for visualizing the localization and dynamics of this compound within cells, providing context for its biological activity.
Techniques such as fluorescence microscopy, including confocal microscopy and super-resolution microscopy, can be employed to study the cellular distribution of this compound bmfwf.gv.atazolifesciences.com. If this compound can be labeled with a fluorescent tag without significantly altering its properties, its location within different cellular compartments (e.g., cytoplasm, nucleus, membranes) can be visualized . Confocal microscopy offers improved optical sectioning and resolution compared to conventional fluorescence microscopy . Super-resolution techniques, such as stimulated emission depletion (STED) or single-molecule localization microscopy (SMLM), can overcome the diffraction limit of light, providing higher resolution images to study the precise localization of this compound and its interactions with cellular structures or other molecules at the nanoscale azolifesciences.comnih.gov.
Live-cell imaging allows for the real-time tracking of fluorescently labeled this compound, providing dynamic information about its movement, trafficking pathways, and accumulation in specific cellular regions over time azolifesciences.com. Techniques like Fluorescence Recovery After Photobleaching (FRAP) or Förster Resonance Energy Transfer (FRET) can be used to study the mobility of this compound within membranes or its interactions with other fluorescently labeled molecules in living cells bmfwf.gv.at.
Electron microscopy (EM), such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), can provide ultra-high resolution images of cellular ultrastructure and potentially the location of this compound at a very fine level, although this often requires specific sample preparation and labeling strategies bmfwf.gv.at. Chemical imaging techniques, including scanning electrochemical probe microscopies, can also provide localized information about the presence and activity of redox-active molecules within cellular environments mdpi.com.
These advanced imaging modalities are crucial for understanding where this compound acts within the cell and how its localization and dynamics relate to its observed biological effects.
Confocal Microscopy and Super-Resolution Microscopy
Confocal microscopy, particularly confocal laser scanning microscopy (CLSM), is a widely used optical imaging technique that enhances optical resolution and contrast by employing a spatial pinhole to block out-of-focus light. nih.govuni.lu This allows for the collection of clear images from thin optical sections within a thicker sample, enabling the reconstruction of three-dimensional structures. nih.govuni.lu In the context of this compound research, confocal microscopy can be utilized to visualize the localization of fluorescently labeled this compound within cells or tissues, providing insights into its cellular uptake, distribution, and potential intracellular targets. nih.govblogspot.com The ability to perform optical sectioning is crucial for studying the spatial distribution of the compound without destructive sample preparation. blogspot.com
Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, achieving resolutions down to tens of nanometers. These methods, such as STED, PALM, STORM, and SMLM, rely on principles like non-linear optical responses or the temporal separation of fluorescence signals from individual molecules. For this compound research, super-resolution microscopy can provide unprecedented detail regarding the precise localization of the peptide within cellular organelles or its interaction with specific cellular components. This nanometric resolution is vital for understanding the molecular interactions and the state of the compound during its cellular journey. The multicolor capability of super-resolution microscopy also allows for the simultaneous visualization of this compound and potential target molecules or cellular structures.
Radiolabeling Techniques for this compound Tracking (e.g., 18F-labeling for research applications, excluding PET for clinical diagnosis)
Radiolabeling is a sensitive and reliable method for tracking the movement and fate of molecules in biological systems during research studies. This technique involves replacing atoms within the target molecule with their radioactive isotopes or chemically modifying the molecule with a radionuclide-containing residue. The emitted radiation from the radioisotope allows for the detection and quantification of the labeled compound.
For research applications involving this compound, radiolabeling can be employed to study its absorption, distribution, metabolism, and excretion (ADME) in preclinical models or in vitro systems. Among the various radioisotopes, Fluorine-18 (18F) is a positron-emitting radionuclide with favorable properties for certain research applications, including a half-life of approximately 110 minutes. While 18F is widely used in clinical Positron Emission Tomography (PET) imaging, its application in research extends beyond clinical diagnosis to detailed preclinical studies of compound behavior.
18F-labeling strategies for peptides like this compound can involve direct introduction of 18F into the peptide structure or, more commonly, the use of prosthetic groups. Prosthetic groups are small molecules labeled with 18F that contain a functional group allowing conjugation to the peptide under mild conditions. This approach helps to preserve the biological activity of the peptide. The resulting 18F-labeled this compound can then be tracked and quantified in research settings using appropriate detection equipment, providing valuable data on its pharmacokinetic profile and tissue distribution without involving clinical PET for diagnosis.
Bioanalytical Method Validation for Research Applications
Bioanalytical method validation is a critical process in research to ensure that the analytical methods used to quantify compounds in biological matrices are reliable, accurate, and reproducible for their intended purpose. This is essential for obtaining trustworthy data in pharmacokinetic, toxicokinetic, and other research studies involving this compound.
Validation demonstrates that the method consistently meets or exceeds minimum standards for key performance characteristics. According to guidelines from regulatory bodies and organizations like the ICH and FDA, key elements of bioanalytical method validation for research applications typically include:
Accuracy: The degree of closeness of a measured concentration to the nominal or theoretical concentration of the analyte in the biological matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix. Precision is usually assessed at different levels, including repeatability and intermediate precision.
Selectivity/Specificity: The ability of the method to unequivocally measure the intended analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered compounds.
Sensitivity: The capability of the method to detect and quantify the analyte at low concentrations. This is typically characterized by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.
Linearity and Range: Demonstration that the method provides results that are directly proportional to the concentration of the analyte within a defined range. The range is the interval between the LLOQ and the Upper Limit of Quantification (ULOQ).
Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.
Stability: Evaluation of the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage, short-term benchtop stability) and in stock solutions.
Matrix Effect: Assessment of the influence of the biological matrix on the ionization and detection of the analyte, particularly in methods utilizing mass spectrometry.
Carry-over: Evaluation of the potential for analyte residue from a high-concentration sample to affect the measurement of subsequent samples.
Validation studies involve analyzing replicate sets of samples spiked with known concentrations of the analyte in the relevant biological matrix. Acceptance criteria for accuracy and precision are typically predefined, often requiring results to be within a certain percentage of the nominal value.
While specific quantitative data for the validation of methods applied directly to this compound were not found in the provided sources, the principles outlined above represent the standard approach for validating bioanalytical methods for peptide compounds like this compound in research settings. The data generated from such validation studies, including measures of accuracy, precision, and sensitivity across the calibration range, are crucial for ensuring the reliability of research findings.
Future Research Directions and Translational Perspectives for Viphi F
Exploration of Novel Biological Activities of Viphi F
While the cytotoxic activity of this compound against certain cancer cell lines has been reported, the full spectrum of its biological activities remains largely unexplored nih.gov. Given that cyclotides often exhibit diverse bioactivities, including antimicrobial, antiviral, insecticidal, and immunomodulatory effects, future research should aim to comprehensively screen this compound for such properties. High-throughput screening assays could be employed to evaluate its effects on a wider range of cancer subtypes, infectious agents (bacteria, viruses, fungi), and immune cells. Furthermore, detailed studies into the molecular mechanisms underlying its observed cytotoxicity are crucial. This could involve investigating its interactions with cellular membranes, potential intracellular targets, and the induction of cell death pathways. Understanding these mechanisms at a granular level will provide valuable insights for targeted therapeutic development.
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity
The peptide nature of this compound, particularly its cyclotide structure, offers a robust scaffold for the design and synthesis of analogues. Future research should focus on developing next-generation this compound analogues with enhanced specificity towards target cells or pathogens, reduced off-target effects, and potentially improved potency or pharmacokinetic properties. This can be achieved through various strategies, including amino acid substitutions, insertions, or deletions within the loops of the cyclotide structure, as well as chemical modifications. Structure-activity relationship (SAR) studies, guided by the known sequence and three-dimensional structure (if determined), will be essential in identifying key residues responsible for biological activity and stability. Techniques such as solid-phase peptide synthesis and directed evolution could be employed to generate libraries of this compound analogues for screening. The goal is to create compounds with tailored properties for specific applications.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of peptide sequences and their potential interactions with biological targets makes this compound research a prime area for the application of artificial intelligence (AI) and machine learning (ML). Future research should integrate AI/ML approaches to accelerate various stages of discovery and development. This includes using ML algorithms to predict novel biological activities based on the this compound sequence and structural features, identifying potential off-target interactions, and designing optimized analogue sequences with desired properties. AI could also be employed to analyze large datasets from high-throughput screening, helping to identify patterns and prioritize candidates for further investigation. Furthermore, computational modeling and simulation, enhanced by AI, can provide deeper insights into the conformational dynamics of this compound and its analogues and their interactions with biological membranes or target proteins.
Potential Applications in Chemical Biology Tool Development
The inherent stability and unique structure of cyclotides like this compound make them attractive scaffolds for developing chemical biology tools. Future research could explore the potential of this compound analogues as probes to study specific biological pathways or targets. By conjugating this compound or its modified versions with fluorescent tags, affinity labels, or other functional moieties, researchers could create tools for tracking cellular uptake, identifying binding partners, or modulating protein function in live cells or in vitro systems. The ability to engineer the loops of the cyclotide scaffold allows for the presentation of specific epitopes or functional groups, enabling targeted interactions with biological molecules. These tools could be invaluable for dissecting complex cellular processes and validating potential drug targets.
Collaborative Research Frameworks for Advancing this compound Understanding
Advancing the research and translational potential of this compound requires collaborative efforts across various disciplines and institutions. Future research should prioritize establishing collaborative frameworks involving chemists, biologists, pharmacologists, computational scientists, and clinicians. Sharing data, resources, and expertise can accelerate the pace of discovery and facilitate the translation of research findings into potential applications. International collaborations can leverage diverse perspectives and access to unique resources, such as plant sources or specialized screening facilities. Public-private partnerships could also play a crucial role in bridging the gap between basic research and preclinical or clinical development, particularly in exploring the therapeutic potential of this compound or its analogues.
Q & A
Table 1: Key Criteria for Evaluating "this compound" Research Questions
| Criterion | Definition | Example Application |
|---|---|---|
| Specificity | Narrowly defined variables and scope | "Effect of UV exposure on this compound’s photodegradation" |
| Testability | Amenable to empirical validation | Measurable via HPLC quantification |
| Impact | Addresses gaps in green chemistry or drug design | Novel catalytic pathway discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
